molecular formula C9H11N3O5S B14830182 N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide

Cat. No.: B14830182
M. Wt: 273.27 g/mol
InChI Key: NYLHOCBYPHAOTB-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(3-cyclopropyloxy-4-nitropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-9-8(17-6-2-3-6)7(12(13)14)4-5-10-9/h4-6H,2-3H2,1H3,(H,10,11)

InChI Key

NYLHOCBYPHAOTB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . The cyclopropoxy group can be introduced through a substitution reaction, and the methanesulfonamide group is added via sulfonation.

Industrial Production Methods

Industrial production methods for N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized pyridine derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-nitropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

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